Unmatched Potency and Paralog Selectivity for CBX7 and CBX4 Compared to Other CBX Antagonists
UNC3866 is the most potent ligand reported for CBX7, demonstrating a Kd of 97 ± 2.4 nM, which is superior to earlier generation inhibitors. For instance, a previously reported CBX7 inhibitor (Compound 9) exhibits a Kd of 220 nM [1]. UNC3866 is also equipotent for CBX4, with a Kd of ~100 nM, and demonstrates clear selectivity over other CBX paralogs: 18-fold over CBX2, 6-fold over CBX6, and 12-fold over CBX8 .
| Evidence Dimension | Binding Affinity (Kd) and Selectivity |
|---|---|
| Target Compound Data | CBX7 Kd = 97 ± 2.4 nM; CBX4 Kd ~100 nM. Selectivity: 18-fold over CBX2, 6-fold over CBX6, 12-fold over CBX8. |
| Comparator Or Baseline | Compound 9 (Simhadri et al., 2016): CBX7 Kd = 220 nM; Selectivity: 3.3-fold over CBX2, 1.8-fold over CBX4, 7.3-fold over CBX8. |
| Quantified Difference | UNC3866 is >2-fold more potent for CBX7 and exhibits higher selectivity over CBX2 (18-fold vs 3.3-fold) and CBX8 (12-fold vs 7.3-fold). |
| Conditions | Isothermal Titration Calorimetry (ITC) for UNC3866; Fluorescence Polarization (FP) and ITC for Compound 9. |
Why This Matters
This superior potency and enhanced paralog selectivity minimize off-target effects and ensure that observed biological phenotypes can be confidently attributed to CBX7/CBX4 inhibition, a critical factor for experimental reproducibility and target validation.
- [1] Simhadri C, Gignac MC, Anderson CJ, Milosevich N, Dheri A, Prashar N, Flemmer RT, Dev A, Henderson TG, Douglas SF, Wulff JE, Hof F. Structure-Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins. ACS Omega. 2016 Oct 31;1(4):541-551. View Source
